N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core with methoxy substituents and a dioxidotetrahydrothiophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This involves the reaction of 4-methoxybenzoic acid with appropriate amines under dehydrating conditions to form the benzamide structure.
Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the benzamide intermediate with a thiophene derivative, followed by oxidation to introduce the dioxidotetrahydrothiophenyl group.
Methoxy Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group or reduce the benzamide core.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophenyl group may interact with enzymes or receptors, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-4-propoxybenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxidotetrahydrothiophenyl group and methoxy substituents make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23NO5S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H23NO5S/c1-25-18-7-3-15(4-8-18)13-21(17-11-12-27(23,24)14-17)20(22)16-5-9-19(26-2)10-6-16/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
UNEZMTIBOJNGFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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